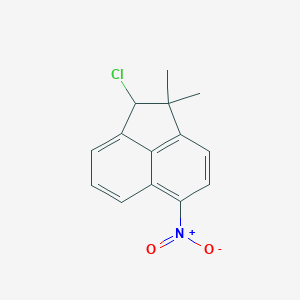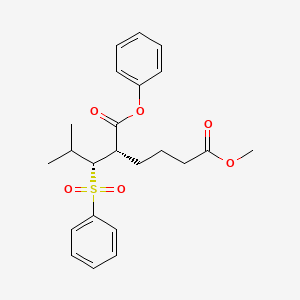
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group attached to a phenoxy moiety, which is further connected to a trimethylammonium group via an ethane linker. The presence of the azide group makes it particularly useful in click chemistry and other synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the following steps:
Formation of 4-Azidophenol: This can be achieved by reacting 4-nitrophenol with sodium azide in the presence of a reducing agent such as iron powder.
Etherification: The 4-azidophenol is then reacted with 2-chloro-N,N,N-trimethylethan-1-aminium chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, iron powder.
Click Chemistry: Copper(I) catalysts, alkynes.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Applications De Recherche Scientifique
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it valuable for various applications. The trimethylammonium group can also interact with biological molecules, facilitating bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidophenol: Lacks the trimethylammonium group but shares the azide functionality.
2-(4-Azidophenoxy)ethanol: Similar structure but with a hydroxyl group instead of the trimethylammonium group.
Uniqueness
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to the combination of the azide group and the trimethylammonium group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Numéro CAS |
111984-06-6 |
|---|---|
Formule moléculaire |
C11H17N4O+ |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-(4-azidophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H17N4O/c1-15(2,3)8-9-16-11-6-4-10(5-7-11)13-14-12/h4-7H,8-9H2,1-3H3/q+1 |
Clé InChI |
SGOUZRPXBAQGMC-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC1=CC=C(C=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


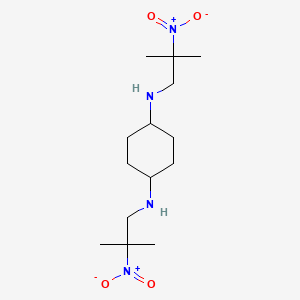

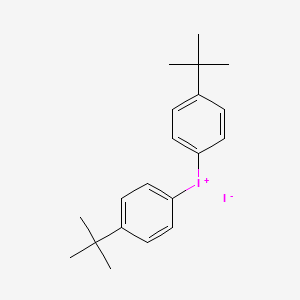
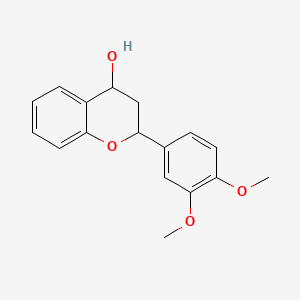
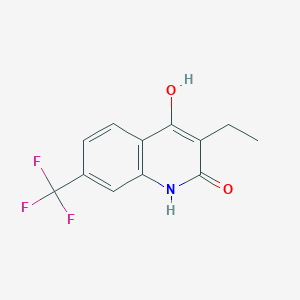
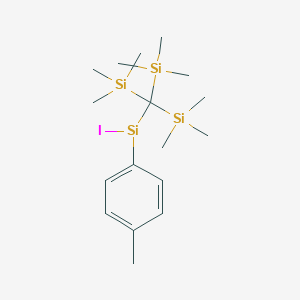
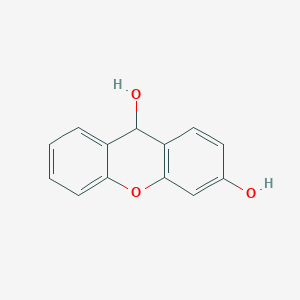
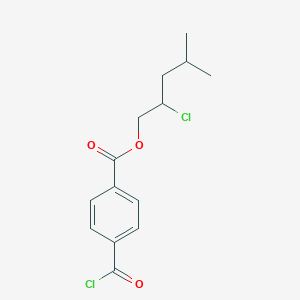
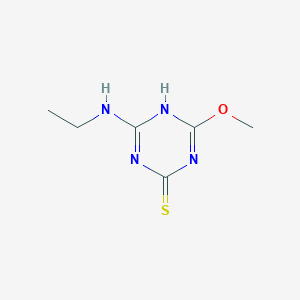
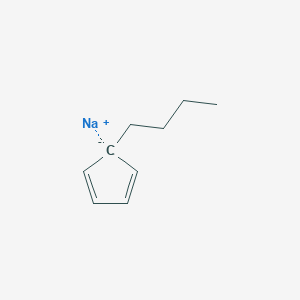
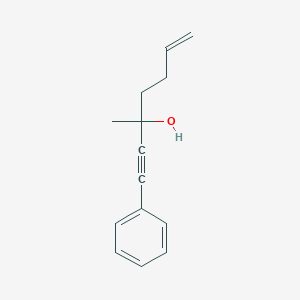
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
